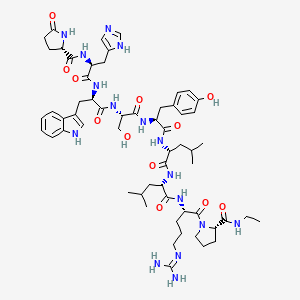![molecular formula C27H22N6Na2O6S B13774519 Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt CAS No. 67893-48-5](/img/structure/B13774519.png)
Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their vivid colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,3’-dimethyl-4-aminobiphenyl to form the azo compound. This reaction is typically carried out in an alkaline medium to facilitate the coupling process.
Final Coupling: The resulting azo compound is further coupled with 2-hydroxybenzoic acid under controlled conditions to form the final product.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial reactors to control temperature and reaction conditions.
Efficient Coupling Reactions: Employing continuous flow reactors to ensure consistent product quality.
Purification: Utilizing filtration, crystallization, and drying techniques to obtain the pure disodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Breakdown products including carboxylic acids and nitro compounds.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Nitro or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular processes by binding to enzymes and receptors, affecting signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]-: Another azo dye with similar structural features but different substituents.
4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt: A related compound used in similar applications but with distinct chemical properties.
Uniqueness
Structural Features: The presence of multiple azo groups and specific substituents makes benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt unique in its class.
Applications: Its stability and vibrant color make it particularly valuable in industrial dyeing processes and scientific research.
Propiedades
Número CAS |
67893-48-5 |
|---|---|
Fórmula molecular |
C27H22N6Na2O6S |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
disodium;2,4-diamino-5-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O6S.2Na/c1-14-9-16(3-6-22(14)31-30-18-5-8-25(34)19(11-18)27(35)36)17-4-7-23(15(2)10-17)32-33-24-13-26(40(37,38)39)21(29)12-20(24)28;;/h3-13,34H,28-29H2,1-2H3,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clave InChI |
QPZWGYNLLYWYRP-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)S(=O)(=O)[O-])C)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)



![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)





![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
